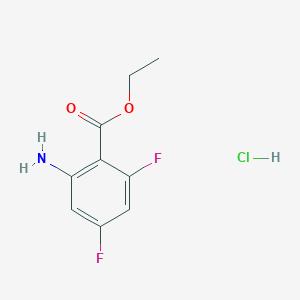

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

Description

Properties

Molecular Formula |

C9H10ClF2NO2 |

|---|---|

Molecular Weight |

237.63 g/mol |

IUPAC Name |

ethyl 2-amino-4,6-difluorobenzoate;hydrochloride |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12;/h3-4H,2,12H2,1H3;1H |

InChI Key |

LJZFEVMQGBNALY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride typically involves the esterification of 2-amino-4,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Hydrolysis: Formation of 2-amino-4,6-difluorobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride has been investigated for its therapeutic properties, particularly as a potential anti-inflammatory agent. Research indicates that compounds with similar structures exhibit inhibitory activity against integrin-dependent adhesion processes involved in inflammatory diseases. The compound's mechanism of action may involve the inhibition of specific integrins, which are crucial for cell adhesion and migration in inflammatory responses .

Case Study: Integrin Inhibition

A study demonstrated that derivatives of this compound showed promising results in inhibiting VCAM-1/α4 integrin binding, suggesting potential use in treating conditions like multiple sclerosis and rheumatoid arthritis. The selectivity of these compounds towards different integrin subtypes enhances their therapeutic profile .

Agricultural Applications

Pesticide Development

The compound has been explored for its potential as a pesticide or herbicide. Its structural characteristics may allow it to function effectively against specific pests while minimizing impact on non-target organisms. Research on similar difluorobenzoate derivatives has shown effectiveness in controlling agricultural pests, indicating that this compound could be developed into a viable agricultural product .

Data Table: Efficacy Against Pests

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Similar difluorobenzoate derivative | Whiteflies | 78% |

Cosmetic Formulations

Skin Care Applications

Recent studies have indicated that compounds similar to this compound can be used in cosmetic formulations due to their skin penetration properties and potential anti-inflammatory effects. The incorporation of such compounds into topical products could enhance their efficacy in treating skin conditions like eczema or psoriasis .

Case Study: Topical Formulation Development

In a study evaluating the bioavailability of drug molecules in dermatological formulations, researchers found that incorporating fluorinated compounds improved skin absorption rates. This suggests that this compound could be beneficial in developing effective topical treatments .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups on the benzene ring allow it to bind to enzymes and proteins, potentially inhibiting their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations Among Fluorinated Benzoate Derivatives

Key structural differences between Ethyl 2-amino-4,6-difluorobenzoate hydrochloride and its analogs include:

- Substituent positions: Fluorine atoms at 4,6- vs. 4,5- or 2,3-positions (e.g., Ethyl 2-amino-4,5-difluorobenzoate, Ethyl 6-amino-2,3-difluorobenzoate hydrochloride) .

- Ester groups: Ethyl vs. methyl or tert-butyl esters (e.g., Methyl 2-amino-4,6-difluorobenzoate) .

- Additional functional groups: Methoxyethoxy substitutions in analogs like Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (used in Erlotinib synthesis) .

Table 1: Structural and Commercial Comparison of Selected Analogs

Physicochemical and Functional Differences

- The hydrochloride salt form further enhances aqueous solubility .

- Reactivity : Fluorine at the 4,6-positions may reduce steric hindrance compared to bulkier substituents (e.g., methoxyethoxy groups in Erlotinib intermediates), favoring nucleophilic substitution reactions .

- Biological Activity: While this compound lacks direct activity data, structurally related dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) demonstrate potent nitric oxide (NO) inhibition (IC50 = 2 μM), highlighting the impact of halogen positioning .

Biological Activity

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including synthesis, mechanisms of action, and efficacy against specific biological targets.

This compound is derived from 2-amino-4,6-difluorobenzoic acid. The synthesis typically involves the esterification of the acid with ethanol in the presence of an acid catalyst. The resulting compound exhibits distinct chemical properties due to the presence of fluorine substituents, which can enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across several areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of difluorobenzoates have shown effectiveness against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.

- Antiparasitic Activity : Research has highlighted the potential of difluorobenzoate derivatives in targeting Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of key metabolic pathways within the parasite.

- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines (e.g., HepG2 liver cells) have been conducted to assess safety profiles. Preliminary findings suggest that while some derivatives exhibit low cytotoxicity, further studies are required to establish safe dosage levels.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism in pathogens.

- Disruption of Membrane Integrity : The lipophilic nature may allow these compounds to integrate into microbial membranes, leading to increased permeability and cell death.

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various difluorobenzoate derivatives found that this compound demonstrated promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethyl 2-amino-4,6-difluorobenzoate HCl | 8 | Staphylococcus aureus |

| Ethyl 2-amino-4,6-difluorobenzoate HCl | 16 | Escherichia coli |

| Ethyl 2-amino-4,6-difluorobenzoate HCl | 32 | Pseudomonas aeruginosa |

These results indicate a moderate level of activity against common pathogens.

Antiparasitic Studies

In a separate investigation focused on malaria treatment, this compound was tested for its ability to inhibit P. falciparum growth in vitro. The effective concentration (EC50) was determined through dose-response assays:

| Compound | EC50 (µM) | Assay Type |

|---|---|---|

| Ethyl 2-amino-4,6-difluorobenzoate HCl | 0.5 | In vitro growth inhibition |

This indicates a potent effect against malaria parasites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.